Hexaminolevulinate

Vue d'ensemble

Description

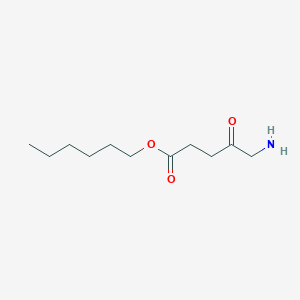

L'hexaminolevulinate est un composé principalement utilisé comme agent d'imagerie optique. Il est commercialisé sous des noms de marque tels que Cysview et Hexvix. Ce composé est utilisé en cystoscopie à lumière bleue pour détecter le cancer de la vessie non invasif, en particulier les tumeurs papillaires et le carcinome in situ. L'this compound est un analogue structurel de l'acide 5-aminolévulinique, un précurseur du cycle porphyrine de l'hème. Lorsqu'il est exposé à la lumière bleue, il fluoresce en rouge, aidant à la visualisation des tissus cancéreux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'hexaminolevulinate est synthétisé par estérification de l'acide 5-aminolévulinique avec l'hexanol. La réaction implique généralement l'utilisation d'un agent déshydratant tel que le dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) pour faciliter le processus d'estérification. La réaction est réalisée en conditions anhydres afin d'éviter l'hydrolyse du produit ester.

Méthodes de production industrielle : Dans les environnements industriels, l'this compound est produit en dissolvant 85 mg de poudre d'this compound dans un flacon en verre stérile et incolore contenant 50 ml d'un solvant clair et incolore. La solution est ensuite reconstituée et mélangée doucement pour assurer une dissolution complète. La solution reconstituée est claire à légèrement opalescente et incolore à jaune pâle .

Analyse Des Réactions Chimiques

Types de réactions : L'hexaminolevulinate subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former la protoporphyrine IX, un intermédiaire photoactif.

Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.

Substitution : Le groupe amino de l'this compound peut participer à des réactions de substitution avec des électrophiles appropriés.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'oxygène moléculaire.

Substitution : Les électrophiles tels que les halogénoalcanes peuvent réagir avec le groupe amino en conditions basiques.

Principaux produits :

Protoporphyrine IX : Formée lors de l'oxydation de l'this compound.

Dérivés substitués : Formés lors de réactions de substitution impliquant le groupe amino

4. Applications de la recherche scientifique

L'this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme précurseur dans la synthèse de composés photoactifs.

Biologie : Employé dans des études impliquant l'absorption cellulaire et le métabolisme des dérivés de la porphyrine.

Médecine : Utilisé dans le diagnostic et le traitement photodynamique, en particulier pour la détection du cancer de la vessie.

Industrie : Appliqué dans le développement d'agents d'imagerie diagnostique et de marqueurs fluorescents

5. Mécanisme d'action

L'this compound est un ester du précurseur de l'hème, l'acide 5-aminolévulinique. Après administration intra-vésicale, il pénètre dans la muqueuse vésicale et est internalisé par les cellules muqueuses. À l'intérieur des cellules, l'this compound est converti en protoporphyrine IX, un intermédiaire photoactif. Lorsqu'il est exposé à la lumière bleue (360-450 nm), la protoporphyrine IX fluoresce en rouge, ce qui permet de visualiser les tissus cancéreux. Cette accumulation préférentielle et cette fluorescence dans les cellules cancéreuses sont dues à des altérations de leur synthèse de l'hème et de leur métabolisme oncogénique .

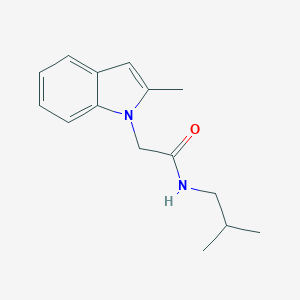

Composés similaires :

Acide 5-aminolévulinique : Un précurseur du cycle porphyrine de l'hème, similaire à l'this compound.

Protoporphyrine IX : Un intermédiaire photoactif formé à partir de l'this compound.

Hexyle 5-amino-4-oxopentanoate : Un autre dérivé ester de l'acide 5-aminolévulinique.

Unicité : L'this compound est unique en raison de son taux élevé d'internalisation et de conversion en protoporphyrine IX par les cellules tumorales. Cette propriété le rend particulièrement efficace pour une utilisation dans le diagnostic et le traitement photodynamique, fournissant une distinction claire entre les tissus cancéreux et normaux sous lumière bleue .

Applications De Recherche Scientifique

Hexaminolevulinate has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of photoactive compounds.

Biology: Employed in studies involving cellular uptake and metabolism of porphyrin derivatives.

Medicine: Utilized in photodynamic diagnosis and therapy, particularly for bladder cancer detection.

Industry: Applied in the development of diagnostic imaging agents and fluorescent markers

Mécanisme D'action

Hexaminolevulinate is an ester of the heme precursor, 5-aminolevulinic acid. Upon intravesical administration, it enters the bladder mucosa and is internalized by mucosal cells. Inside the cells, this compound is converted into the photoactive intermediate protoporphyrin IX. When exposed to blue light (360-450 nm), protoporphyrin IX fluoresces red, allowing for the visualization of cancerous tissues. This preferential accumulation and fluorescence in cancer cells are due to alterations in their heme synthesis and oncogenic metabolism .

Comparaison Avec Des Composés Similaires

5-Aminolevulinic Acid: A precursor to the porphyrin ring of heme, similar to hexaminolevulinate.

Protoporphyrin IX: A photoactive intermediate formed from this compound.

Hexyl 5-Amino-4-Oxopentanoate: Another ester derivative of 5-aminolevulinic acid.

Uniqueness: this compound is unique due to its high rate of internalization and conversion into protoporphyrin IX by tumor cells. This property makes it particularly effective for use in photodynamic diagnosis and therapy, providing a clear distinction between cancerous and normal tissues under blue light .

Propriétés

IUPAC Name |

hexyl 5-amino-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-2-3-4-5-8-15-11(14)7-6-10(13)9-12/h2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQOILLJDKPETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CCC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161487 | |

| Record name | Hexyl 5-aminolevulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Hexaminolevulinate is an ester of the heme precursor, aminolevulinic acid. After bladder instillation, hexaminolevulinate enters the bladder mucosa and is proposed to enter the intracellular space of mucosal cells where it is used as a precursor in the formation of the photoactive intermediate protoporphyrin IX (PpIX) and other photoactive porphyrins (PAPs). PpIX and PAPs are reported to accumulate preferentially in neoplastic cells as compared to normal urothelium, partly due to altered enzymatic activity in the neoplastic cells. After excitation with light at wavelengths between 360 and 450 nm, PpIX and other PAPs return to a lower energy level by fluorescing, which can be detected and used for cystoscopic detection of lesions. The fluorescence from tumor tissue appears bright red and demarcated, whereas the background normal tissue appears dark blue. Similar processes may occur in inflamed cells. | |

| Record name | Hexaminolevulinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06261 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

140898-97-1 | |

| Record name | Hexyl 5-aminolevulinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140898-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaminolevulinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140898971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaminolevulinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06261 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexyl 5-aminolevulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAMINOLEVULINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7H20TKI67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

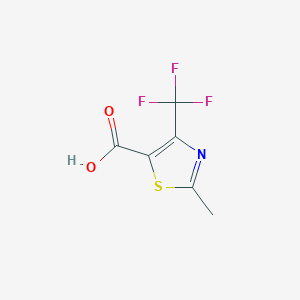

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

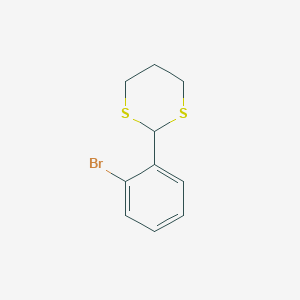

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B171210.png)

![2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine](/img/structure/B171232.png)

![((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B171236.png)